molecular formula C19H22O5 B1243943 4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol

4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol

Cat. No. B1243943
M. Wt: 330.4 g/mol
InChI Key: RCQPYMXHGRTMOZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol is a natural product found in Imperata cylindrica with data available.

Scientific Research Applications

1. Structural Analysis and Synthesis

Research on compounds structurally related to 4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol has focused on their synthesis and structural analysis. For instance, studies have described the isolation and identification of similar phenols and lignans from various plants, establishing their structures through spectroscopic data and X-ray diffraction techniques (Cutillo, DellaGreca, Gionti, Previtera, & Zarrelli, 2006); (Koşar, Albayrak, Odabaşoǧlu, & Büyükgüngör, 2011). These findings contribute to our understanding of the molecular structure and properties of similar phenolic compounds.

2. Biological Activities

Several studies have evaluated the biological activities of compounds closely related to 4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol. One study detailed the antioxidant and cytotoxic activities of ether and ester derivatives of ferulic acid, which share structural similarities with the compound (Obregón-Mendoza, Estévez-Carmona, Alvarez-Ricardo, Meza-Morales, Escobedo-Martínez, Soriano-garcia, & Enríquez, 2018). These insights could be significant for understanding the potential biological functions and applications of similar compounds.

3. Chemical Behavior in the Environment

The chemical behavior of compounds like 4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol in environmental contexts has been a subject of research. For example, a study investigated the heterogeneous reaction of coniferyl alcohol (structurally related to the compound of interest) with NO3 radicals, identifying reaction products and mechanisms (Liu, Wen, & Wu, 2017). This research is vital for understanding how such compounds interact in atmospheric conditions.

4. Material Science Applications

In material science, research has explored the synthesis and characterization of polymers and other materials incorporating phenolic compounds similar to 4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol. For instance, polymethacrylates with mesogenic ester groups have been synthesized and analyzed for their liquid crystallinity (Nakano, Hasegawa, & Okamoto, 1993). These findings could contribute to developing new materials with specific properties.

properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol

InChI

InChI=1S/C19H22O5/c1-23-18-10-13(5-7-16(18)21)3-4-15(12-20)9-14-6-8-17(22)19(11-14)24-2/h3-8,10-11,15,20-22H,9,12H2,1-2H3/b4-3+

InChI Key

RCQPYMXHGRTMOZ-ONEGZZNKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CC(CO)/C=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C=CC2=CC(=C(C=C2)O)OC)O

synonyms

imperanene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol
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4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol
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4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol
Reactant of Route 5
4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol
Reactant of Route 6
4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol

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